molecular formula C10H18O2 B8238249 Methyl 3,3-dimethylcyclohexanecarboxylate

Methyl 3,3-dimethylcyclohexanecarboxylate

Cat. No. B8238249
M. Wt: 170.25 g/mol
InChI Key: BSBYCHDVFUBBOV-UHFFFAOYSA-N
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Description

Methyl 3,3-dimethylcyclohexanecarboxylate is a useful research compound. Its molecular formula is C10H18O2 and its molecular weight is 170.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Ring-Opening and Dimerisation

Methyl 3,3-dimethylcyclohexanecarboxylate has been studied for its ability to undergo ring-opening and dimerisation processes. Baird, Hussain, and Clegg (1987) found that at temperatures between 0 and -20 °C, it can dimerize over several days, forming a bicyclobutane, which then rearranges into a triene. Additionally, in the presence of copper(I) iodide, it leads to the formation of a tricyclohexane (Baird, Hussain, & Clegg, 1987).

Mass Spectrometric Studies

Kolsaker, Kvarsnes, and Storesund (1986) examined methyl 3,3-dimethylcyclohexanecarboxylate using electron impact and chemical ionization mass spectrometry, demonstrating the randomization of methoxy groups prior to molecular ion decomposition (Kolsaker, Kvarsnes, & Storesund, 1986).

Acid-Catalysed Carboxymethylation

Research by Jin, Hunt, Clark, and McElroy (2016) expanded the applications of dimethyl carbonate (DMC) to include acid-catalyzed carboxymethylation of aliphatic alcohols and phenols. They demonstrated that p-toluenesulfonic acid and other acids can aid in the carboxymethylation process with high conversion and selectivity, broadening the range of applications for DMC in green chemistry (Jin, Hunt, Clark, & McElroy, 2016).

Photochemistry Studies

Anklam, Lau, and Margaretha (1985) studied the photochemistry of methyl 2-allyl-3-oxo-2,3-dihydrothiophene-2-carboxylate, a compound related to methyl 3,3-dimethylcyclohexanecarboxylate. Their research showed selective photocyclization to form specific cyclohexene derivatives, offering insights into the behavior of similar compounds under irradiation conditions (Anklam, Lau, & Margaretha, 1985).

Carbonylation of Cyclohexene

Yoshida, Sugita, Kudo, and Takezaki (1976) studied the carbonylation of cyclohexene in methanol, using palladium(II) chloride–triphenylphosphine as a catalyst. They achieved high yields of methyl cyclohexanecarboxylate, providing a deeper understanding of the kinetics and mechanisms involved in the carbonylation process (Yoshida, Sugita, Kudo, & Takezaki, 1976).

properties

IUPAC Name

methyl 3,3-dimethylcyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-10(2)6-4-5-8(7-10)9(11)12-3/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSBYCHDVFUBBOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,3-dimethylcyclohexanecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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